tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
Description
Properties
IUPAC Name |
tert-butyl 6-amino-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-4-5-17(14,15)7-8(11)6-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVZLIIBVVNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743955 | |
| Record name | tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369503-78-5 | |
| Record name | tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Boc Deprotection
The Boc group in tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide can be removed under acidic conditions to yield the corresponding free amine. For example:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
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Outcome : Generates 6-amino-1,4-thiazepane 1,1-dioxide hydrochloride, a key intermediate for further functionalization .
| Reaction Step | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc removal | TFA/DCM, 0–25°C | 6-Amino-1,4-thiazepane 1,1-dioxide | >90% |
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes. For instance:
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Reagent : Sodium cyanoborohydride (NaBH3CN) in methanol.
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Example : Reaction with benzaldehyde produces N-benzyl derivatives, enhancing lipophilicity for pharmaceutical applications .
Nucleophilic Attack on Sulfone
The sulfone group facilitates nucleophilic substitution. In one study:
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Reagent : Thiophenol (PhSH) in dimethylformamide (DMF) with K2CO3.
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Outcome : Ring-opening to form a thioether-linked linear chain .
| Reaction Step | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfone ring-opening | PhSH/K2CO3, DMF | Linear thioether derivative | 65–75% |
Mitsunobu Coupling
The secondary amine participates in Mitsunobu reactions to install ether linkages:
Buchwald–Hartwig Amination
Palladium-catalyzed amination forms aryl amine derivatives:
Stability and Reactivity Notes
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Thermal Stability : Decomposes above 435°C (predicted boiling point) .
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pH Sensitivity : pKa ~5.87, making it prone to protonation/deprotonation in physiological conditions .
Key Research Findings
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The sulfone group enhances electrophilicity, enabling regioselective functionalization at the 6-amino position .
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Chiral resolution strategies (e.g., CALB lipase) achieve >99% enantiomeric excess in intermediates for CNS drugs .
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Computational modeling predicts strong hydrogen-bonding interactions with biological targets (e.g., serotonin transporters) .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with thiazepane structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazepanes can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Some studies suggest that thiazepane derivatives can induce apoptosis in cancer cells. The unique functional groups present in this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation .
Pharmaceutical Development
- Drug Formulation : The compound can serve as a building block for synthesizing more complex pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a valuable intermediate in drug synthesis .
- Buffering Agent : It has been noted for its role as a non-ionic organic buffering agent in biological systems, particularly in maintaining pH levels during cell culture experiments . This property is crucial for optimizing conditions for biochemical reactions.
Biochemical Research
- Enzyme Inhibition Studies : The compound's structural features allow it to interact with enzymes, making it useful for studying enzyme kinetics and mechanisms of action. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways .
- Cellular Studies : Its application as a buffering agent also extends to cellular studies where maintaining optimal pH is essential for cellular metabolism and function .
Case Study 1: Antimicrobial Activity
A study conducted on various thiazepane derivatives demonstrated that this compound exhibited promising activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies showed that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding suggests that further exploration into its structure-activity relationship could lead to the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is compared with structurally related compounds (Table 1).
Table 1: Comparative Analysis of Structurally Related Thiazepane and Heterocyclic Derivatives
Key Findings
Structural and Functional Differences: The 6-amino substituent in the target compound enhances nucleophilicity compared to the 7-phenyl group in its analog, making it more reactive in amination or coupling reactions . The sulfone groups (1,1-dioxide) increase polarity and solubility in polar solvents, a feature shared with the phenyl-substituted analog but absent in simpler thiazepanes .
Physical Properties: The target compound’s higher boiling point (~435°C) compared to typical thiazepane derivatives (often <400°C) reflects strong intermolecular interactions due to sulfone and amino groups . The pKa of 5.87 suggests moderate basicity, aligning with amino-containing heterocycles, whereas phenyl-substituted analogs may exhibit altered acidity due to aromatic electron effects .
Synthesis and Stability :
- Synthesis of the target compound likely involves ring-closing reactions with thiosemicarbazide or similar reagents, akin to methods for 1,4-benzodioxine-thiadiazole hybrids . However, its discontinued status by CymitQuimica hints at synthetic challenges or instability .
- The phenyl-substituted analog may exhibit improved shelf stability due to aromatic ring rigidity, though data gaps persist .
Applications: The amino group in the target compound positions it as a precursor for bioactive molecules (e.g., kinase inhibitors), whereas phenyl-substituted derivatives may serve in materials science due to aromatic π-stacking . 1,4-Benzodioxine-thiadiazole hybrids, with smaller heterocycles, find roles in catalysis and optoelectronics, diverging from thiazepanes’ pharmaceutical focus .
Commercial and Safety Considerations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving tert-butyl-protected intermediates. For example, thiazepane rings are often formed using nucleophilic substitution or ring-closing metathesis. A related thiadiazolidine-1,1-dioxide derivative was synthesized by reacting tert-butyl-protected amines with sulfonylating agents under anhydrous conditions, followed by purification via silica gel chromatography . Key steps include:
- Use of trifluoroacetic acid (TFA) as a catalyst in aprotic solvents (e.g., isopropanol).
- Optimization of reaction time (2–24 hours) and temperature (20–80°C) to maximize yield.
- Confirmation of product identity via IR spectroscopy (SO₂ peaks at 1338 cm⁻¹ and 1172 cm⁻¹) and elemental analysis .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., C: 56.69% calc. vs. 56.67% found; H: 7.08% vs. 7.14%) .
- IR Spectroscopy : Identify sulfone (SO₂) stretching vibrations near 1330–1170 cm⁻¹ and amine (NH) stretches near 3269 cm⁻¹ .
- X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is ideal for resolving high-resolution crystal structures, particularly for sulfone-containing heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Evidence from related compounds shows isopropanol with TFA improves cyclization efficiency .
- Catalyst Selection : Evaluate Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Purification : Use gradient elution in column chromatography (hexane/ethyl acetate) to separate sulfone byproducts. Monitor via TLC with UV visualization .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural analysis?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with IR and mass spectrometry. For example, IR-confirmed SO₂ groups should correlate with deshielded ¹³C NMR signals near 170–180 ppm for carbonyls .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.
- Crystallographic Refinement : Resolve ambiguities via SHELXL refinement, which accounts for thermal motion and hydrogen bonding patterns in the crystal lattice .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Store at –20°C in airtight containers to prevent decomposition. Avoid prolonged exposure to light, as sulfone groups may undergo photolytic cleavage .
- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the tert-butyl carbamate group.
- Compatibility Testing : Assess stability in common solvents (DMSO, methanol) via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
